N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
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Overview
Description
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide is a complex organic compound that features a unique combination of thiadiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, starting from readily available precursors. The process may include the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the oxadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or inducing cellular responses such as apoptosis or autophagy. Detailed studies using techniques like molecular docking and biochemical assays are essential to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole and oxadiazole derivatives, such as:
- N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
What sets N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N5O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
InChI |
InChI=1S/C17H19N5O3S2/c1-3-26-17-21-20-16(27-17)18-13(23)9-6-10-14-19-15(22-25-14)11-7-4-5-8-12(11)24-2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,18,20,23) |
InChI Key |
GVHWOHGDVNYNNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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